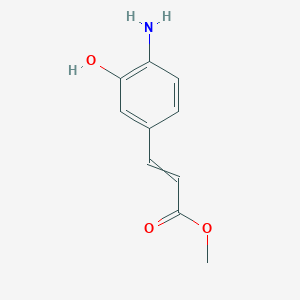
Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate
Overview
Description
Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate is a chemical compound characterized by its phenolic structure and functional groups. It is a derivative of phenylpropenoic acid and contains an amino group and a hydroxyl group on the benzene ring, making it a versatile compound in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 4-amino-3-hydroxybenzaldehyde with methyl acrylate in the presence of a base catalyst such as triethylamine.
Reduction Reaction: Another method includes the reduction of 4-amino-3-hydroxybenzaldehyde followed by esterification with methanol to produce the desired compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and catalyst concentration) are carefully controlled to optimize yield and purity.
Continuous Process: Alternatively, a continuous process can be employed where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the amino group to an amine, resulting in different derivatives.
Substitution: Substitution reactions can occur at the benzene ring, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxybenzoic acids and quinones.
Reduction Products: Amines and diamines.
Substitution Products: Halogenated derivatives and nitro compounds.
Scientific Research Applications
Chemistry: Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its antioxidant properties, which can be beneficial in protecting cells from oxidative stress. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing cellular damage.
Apoptosis Induction: The compound can trigger apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
Methyl 3-(4-hydroxyphenyl)propionate: Similar structure but lacks the amino group.
4-Hydroxyphenylglycine: Contains an amino group but different ester group.
Methyl 3-(4-chlorophenyl)propionate: Similar ester group but different substituent on the benzene ring.
Uniqueness: Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate is unique due to its combination of amino and hydroxyl groups on the benzene ring, which provides it with distinct chemical properties and biological activities compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile chemical structure and reactivity make it a valuable compound for research and application.
Properties
IUPAC Name |
methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGSNBRTMIMGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741247 | |
| Record name | Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90717-63-8 | |
| Record name | Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301056.png)

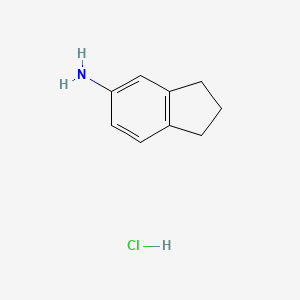
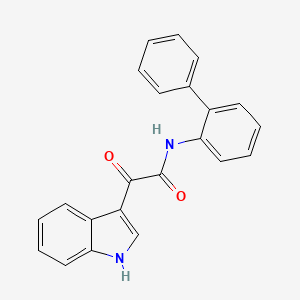
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B3301075.png)
![4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B3301078.png)
![4-tert-butyl-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B3301087.png)
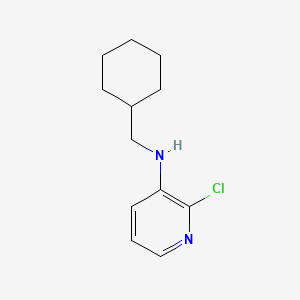
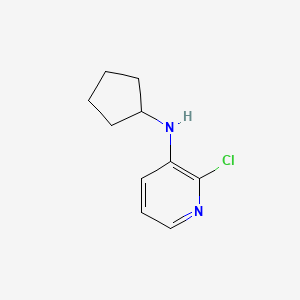
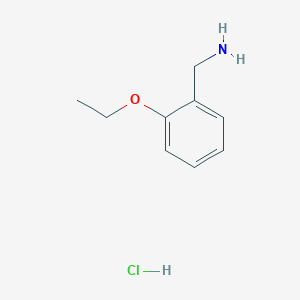
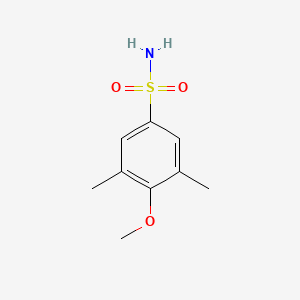
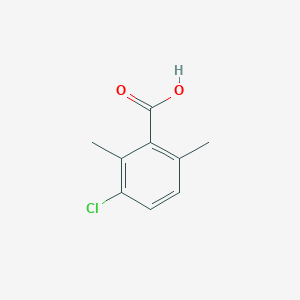

![(2S)-1-[1-[(4-Chloro-2-fluorophenyl)Methyl]-4-piperidinyl]-2-ethylpiperazine](/img/structure/B3301137.png)
